(4,5-Dichloro-3-methylthiophen-2-yl)methanol
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Overview
Description
(4,5-Dichloro-3-methylthiophen-2-yl)methanol is a chemical compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the thiophene ring, along with a methanol group. Thiophenes are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-3-methylthiophen-2-yl)methanol typically involves the chlorination of 3-methylthiophene followed by the introduction of a methanol group. One common method includes the following steps:
Chlorination: 3-methylthiophene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4 and 5 positions.
Methanol Introduction: The chlorinated product is then treated with a methanol reagent under basic conditions to introduce the methanol group at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Chlorination: Large quantities of 3-methylthiophene are chlorinated using industrial chlorination equipment.
Methanol Addition: The chlorinated intermediate is then reacted with methanol in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-3-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove chlorine atoms or to modify the thiophene ring.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents.
Major Products Formed
Oxidation: Formation of (4,5-Dichloro-3-methylthiophen-2-yl)aldehyde or (4,5-Dichloro-3-methylthiophen-2-yl)carboxylic acid.
Reduction: Formation of 3-methylthiophene or other reduced thiophene derivatives.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(4,5-Dichloro-3-methylthiophen-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (4,5-Dichloro-3-methylthiophen-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes.
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dichloro-2-methylthiophen-3-yl)methanol
- (4,5-Dichloro-3-methylthiophen-2-yl)ethanol
- (4,5-Dichloro-3-methylthiophen-2-yl)amine
Uniqueness
(4,5-Dichloro-3-methylthiophen-2-yl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a methanol group on the thiophene ring makes it a versatile compound for various applications, distinguishing it from other similar thiophene derivatives.
Properties
Molecular Formula |
C6H6Cl2OS |
---|---|
Molecular Weight |
197.08 g/mol |
IUPAC Name |
(4,5-dichloro-3-methylthiophen-2-yl)methanol |
InChI |
InChI=1S/C6H6Cl2OS/c1-3-4(2-9)10-6(8)5(3)7/h9H,2H2,1H3 |
InChI Key |
UAFJXGFSQWQVHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Cl)Cl)CO |
Origin of Product |
United States |
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